molecular formula C16H14N4O3S B2903730 N-(2-methoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 768379-91-5

N-(2-methoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No. B2903730
CAS RN: 768379-91-5
M. Wt: 342.37
InChI Key: HNLBLILGLLQZJR-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied extensively.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide involves its ability to scavenge reactive oxygen species (ROS) and inhibit the activity of various enzymes involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. The compound has also been found to exhibit low toxicity and high stability, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits low toxicity and high stability. However, the compound has some limitations, including its relatively low solubility in water and its potential to form aggregates in solution.

Future Directions

There are several future directions for the study of N-(2-methoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. One potential direction is the development of new synthetic methods for the compound that improve its yield and purity. Another direction is the study of the compound's potential applications in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders. Additionally, the compound's potential as a fluorescent probe for the detection of ROS could be further explored. Finally, the compound's potential for use in nanotechnology applications, such as drug delivery systems, could be investigated.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide involves the condensation of 2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid with 2-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain this compound.

Scientific Research Applications

N-(2-methoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, antioxidant, and anti-cancer properties. The compound has also been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS) and as a potential therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-22-13-5-3-2-4-12(13)18-14(21)10-24-16-20-19-15(23-16)11-6-8-17-9-7-11/h2-9H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLBLILGLLQZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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